molecular formula C20H24O2 B14523065 7-(Hexyloxy)-3,4-dihydrophenanthren-1(2H)-one CAS No. 62325-08-0

7-(Hexyloxy)-3,4-dihydrophenanthren-1(2H)-one

Cat. No.: B14523065
CAS No.: 62325-08-0
M. Wt: 296.4 g/mol
InChI Key: HVPMWYZEUCMOPR-UHFFFAOYSA-N
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Description

7-(Hexyloxy)-3,4-dihydrophenanthren-1(2H)-one is an organic compound that belongs to the class of phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of a hexyloxy group attached to the phenanthrene core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hexyloxy)-3,4-dihydrophenanthren-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with phenanthrene as the core structure.

    Hexyloxy Group Introduction: The hexyloxy group is introduced through an etherification reaction, where a hexyl alcohol reacts with a phenanthrene derivative in the presence of a strong acid catalyst.

    Reduction: The phenanthrene derivative is then reduced to form the dihydrophenanthrene structure using a reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Etherification: Utilizing continuous flow reactors to efficiently introduce the hexyloxy group.

    Catalytic Reduction: Employing catalytic hydrogenation for the reduction step to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Hexyloxy)-3,4-dihydrophenanthren-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.

    Reduction: Further reduction can lead to tetrahydrophenanthrene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Tetrahydrophenanthrene derivatives.

    Substitution: Various substituted phenanthrene derivatives depending on the electrophile used.

Scientific Research Applications

7-(Hexyloxy)-3,4-dihydrophenanthren-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-(Hexyloxy)-3,4-dihydrophenanthren-1(2H)-one involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-3,4-dihydrophenanthren-1(2H)-one: Similar structure but with a methoxy group instead of a hexyloxy group.

    7-Ethoxy-3,4-dihydrophenanthren-1(2H)-one: Similar structure but with an ethoxy group instead of a hexyloxy group.

Uniqueness

7-(Hexyloxy)-3,4-dihydrophenanthren-1(2H)-one is unique due to the presence of the hexyloxy group, which imparts distinct lipophilicity and steric properties, influencing its reactivity and interactions in various applications.

Properties

CAS No.

62325-08-0

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

7-hexoxy-3,4-dihydro-2H-phenanthren-1-one

InChI

InChI=1S/C20H24O2/c1-2-3-4-5-13-22-16-10-12-17-15(14-16)9-11-19-18(17)7-6-8-20(19)21/h9-12,14H,2-8,13H2,1H3

InChI Key

HVPMWYZEUCMOPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)C3=C(C=C2)C(=O)CCC3

Origin of Product

United States

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